molecular formula C17H16F3N3O3 B2611304 (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034450-42-3

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No. B2611304
CAS RN: 2034450-42-3
M. Wt: 367.328
InChI Key: OBLAWIRXRJBMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) on the synthesis of new pyridine derivatives demonstrated the antimicrobial potential of compounds derived from similar chemical frameworks. The research explored the preparation of amide derivatives through the condensation of acid chlorides with piperazine derivatives, showing variable and modest activity against bacteria and fungi. This approach suggests that modifications of the piperidine and phenyl methanone structures can yield compounds with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Further research into the synthesis and biological activity of piperazine derivatives highlighted their significance in anticancer and antituberculosis applications. For instance, Mallikarjuna, Padmashali, and Sandeep (2014) synthesized piperazin-1-yl methanone derivatives and assessed their efficacy against cancer cell lines and tuberculosis. Some compounds exhibited significant activity, suggesting the therapeutic potential of such derivatives in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Neuroprotective Activities

The exploration of aryloxyethylamine derivatives for their neuroprotective effects against ischemic stroke presents another application. Zhong et al. (2020) synthesized a series of these derivatives, showing potential neuroprotective effects in vitro and in vivo. This research underscores the compound's relevance in developing treatments for neurological conditions, highlighting the versatility of piperidine and phenyl methanone frameworks in medicinal chemistry (Zhong et al., 2020).

properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-25-15-16(22-7-6-21-15)26-10-3-2-8-23(9-10)17(24)11-4-5-12(18)14(20)13(11)19/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLAWIRXRJBMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.